molecular formula C23H30N4O2S B3019971 N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide CAS No. 1206997-46-7

N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide

Cat. No.: B3019971
CAS No.: 1206997-46-7
M. Wt: 426.58
InChI Key: JZMCPMFUWIPWEC-UHFFFAOYSA-N
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Description

This compound is a thiazole-containing carboxamide derivative with a benzylpiperidinyl substituent. Its structure features a central thiazol-2-yl ring linked to a cyclopentanecarboxamide group and a benzylpiperidin-4-yl moiety via a ketone-ethylamino bridge. The benzylpiperidine group may enhance lipophilicity and blood-brain barrier permeability, while the thiazole and carboxamide motifs are common in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-[4-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S/c28-21(14-20-16-30-23(25-20)26-22(29)18-8-4-5-9-18)24-19-10-12-27(13-11-19)15-17-6-2-1-3-7-17/h1-3,6-7,16,18-19H,4-5,8-15H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMCPMFUWIPWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name/ID Core Structure Key Substituents Molecular Weight (Da) Functional Implications Reference
Target Compound : N-(4-(2-((1-benzylpiperidin-4-yl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide Thiazol-2-yl + carboxamide Cyclopentanecarboxamide, benzylpiperidin-4-yl ~470 (estimated) High lipophilicity (benzylpiperidine), potential CNS penetration
Compound 1f () Thiazol-2-yl + urea Piperazine, trifluoromethylphenyl urea 667.9 Enhanced solubility (urea), electron-withdrawing CF3 group may improve metabolic stability
Compound 4 () Thiazol-2-yl + acetamide 4-Bromophenyl, piperazine, chlorophenyl-benzyl ~650 (estimated) Piperazine may improve solubility; halogenated groups enhance binding affinity
Compound 74 () Thiazol-2-yl + cyclopropane Cyclopropanecarboxamide, 4-methoxyphenyl, pyrrolidin-1-yl ~570 (estimated) Cyclopropane increases rigidity; methoxy group improves pharmacokinetics
Compound 28 () Thiazol-2-yl + sulfonamide 4-Chlorophenyl, sulfamoylphenyl, hydrazinyl ~500 (estimated) Sulfonamide and hydrazine groups may confer antibacterial activity

Key Findings:

Structural Flexibility vs. Rigidity: The target compound’s cyclopentanecarboxamide provides moderate steric bulk compared to the cyclopropane in Compound 74 , which may balance metabolic stability and target binding.

Halogenated groups (e.g., bromo in Compound 4, chloro in Compound 28) are associated with enhanced target affinity and metabolic resistance, though they may increase toxicity risks .

Pharmacokinetic Considerations :

  • Piperazine derivatives (e.g., Compound 4 ) are often used to improve solubility and bioavailability in oral formulations , whereas benzylpiperidine in the target compound may prioritize brain exposure over systemic absorption.
  • The thiazole ring in all analogs serves as a rigid scaffold for positioning functional groups, but substituents on the thiazole nitrogen (e.g., carboxamide vs. urea) dictate electronic and steric interactions with targets .

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